molecular formula C14H11NO2 B1605998 (2-Nitro-1-phenylethenyl)benzene CAS No. 5670-69-9

(2-Nitro-1-phenylethenyl)benzene

Cat. No.: B1605998
CAS No.: 5670-69-9
M. Wt: 225.24 g/mol
InChI Key: OYDWWBGGMKUUNB-UHFFFAOYSA-N
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Description

(2-Nitro-1-phenylethenyl)benzene is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.249 g/mol It is characterized by the presence of two phenyl groups attached to a nitroethylene moiety

Scientific Research Applications

(2-Nitro-1-phenylethenyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of reduction of a related compound, 1,1-diphenyl-2,2-dinitroethylene, by 1-benzyl-1,4-dihydronicotinamide (BNAH) in acetonitrile has been investigated . Based on product analysis, isotopic tracing, and electrochemical analysis, the reaction takes place by a hydride transfer mechanism .

Safety and Hazards

Sigma-Aldrich provides 1,1-Diphenyl-2-nitroethylene to researchers but does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Nitro-1-phenylethenyl)benzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,1-diphenylethylene using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,1-diphenyl-2-nitroethylene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-1-phenylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include BNAH and acetonitrile as the solvent.

    Substitution: Reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitro-1-phenylethenyl)benzene is unique due to its specific combination of phenyl groups and a nitroethylene moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-nitro-1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWWBGGMKUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972145
Record name 1,1'-(2-Nitroethene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-69-9
Record name 1,1-Diphenyl-2-nitroethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5670-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC401147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2-Nitroethene-1,1-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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